NO-711

Beschreibung

Eigenschaften

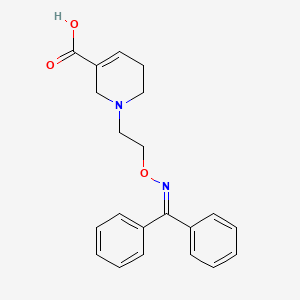

IUPAC Name |

1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNALWDRPKNJGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166582 |

Source

|

| Record name | NO-711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159094-94-7 |

Source

|

| Record name | NO 711 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159094-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NO-711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159094947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NO-711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU9MZ2G30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NO-711 on GAT-1 Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document details the molecular interactions, kinetic properties, and experimental methodologies used to characterize this crucial tool in neuroscience research.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the GAT-1 transporter.[1] GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2][3][4] This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA levels. The transport of GABA is coupled to the co-transport of two sodium ions (Na+) and one chloride ion (Cl-), making it an electrogenic process.[3][5]

This compound binds to the same site on the GAT-1 transporter as GABA, directly competing with the endogenous neurotransmitter.[1] This inhibition of GABA uptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[2] This potentiation of inhibitory neurotransmission is the basis for the anticonvulsant and cognition-enhancing effects of this compound observed in vivo.[6][7]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified across various experimental systems. The following tables summarize the key inhibitory constants and kinetic parameters.

Table 1: Inhibitory Potency (IC50) of this compound on GAT Subtypes

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 0.04 | [6][7] |

| GAT-1 | Rat | 0.38 | [7] |

| GAT-2 | Rat | 171 | [6][7] |

| GAT-3 | Human | 1700 | [6][7] |

| GAT-3 | Rat | 349 | [7] |

| BGT-1 | Human | 622 | [6][7] |

Table 2: Kinetic Parameters of this compound Inhibition

| Parameter | Value | Experimental System | Reference |

| Ki | 95 nM | GAT-1 expressed in Xenopus laevis oocytes | [8] |

| Inhibition Type | Competitive | GAT-1 expressed in Xenopus laevis oocytes | [8] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

[³H]GABA Uptake Assay in Synaptosomes or Transfected Cell Lines

This assay directly measures the inhibition of GABA transport into cells or isolated nerve terminals.

-

Materials:

-

Synaptosomes prepared from rat brain tissue or cell lines (e.g., HEK293, MDCK-II) transiently or stably expressing the GAT-1 transporter.[9][10]

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

This compound hydrochloride

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Scintillation fluid and microtiter plates with scintillant-embedded wells.[11]

-

-

Procedure:

-

Preparation: Synaptosomes or cells are prepared and resuspended in the assay buffer.

-

Incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: [³H]GABA is added to the mixture to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA. Alternatively, for homogeneous assays, the signal is read directly from scintillant-embedded plates.[11]

-

Quantification: The amount of [³H]GABA taken up by the cells/synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Electrophysiological Recording in Xenopus laevis Oocytes

This technique measures the electrogenic nature of GAT-1 transport and its inhibition by this compound.

-

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the GAT-1 transporter

-

Two-electrode voltage-clamp setup

-

Perfusion system

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

-

GABA and this compound solutions

-

-

Procedure:

-

Expression: Oocytes are injected with GAT-1 cRNA and incubated for 2-5 days to allow for protein expression on the cell membrane.

-

Voltage Clamp: An oocyte is placed in the recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a specific value (e.g., -60 mV).

-

GABA Application: GABA is applied to the oocyte via the perfusion system, which elicits an inward current due to the co-transport of Na⁺ and Cl⁻ ions with GABA.

-

This compound Application: After establishing a stable GABA-evoked current, this compound is co-applied with GABA. The reduction in the inward current indicates the inhibition of GAT-1 transport.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the percentage of reduction in the GABA-evoked current. Kinetic parameters such as the inhibition constant (Ki) can be determined by applying different concentrations of GABA and this compound and analyzing the data using models of competitive inhibition.[8]

-

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of this compound, the following diagrams illustrate the GAT-1 transport cycle, the competitive inhibition by this compound, and a typical experimental workflow.

Caption: GAT-1 Transport Cycle Diagram

Caption: Competitive Inhibition of GAT-1 by this compound

References

- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of NO-711: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] As a crucial component of the GABAergic system, GAT-1 is responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft. By blocking this transporter, this compound effectively increases the extracellular concentration and prolongs the action of GABA, thereby enhancing inhibitory neurotransmission. This unique mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes. Furthermore, its potential as a therapeutic agent for conditions characterized by GABAergic dysfunction, such as epilepsy and neuropathic pain, has been a subject of extensive research.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, supplemented with detailed experimental methodologies and visual representations of its mechanism and relevant experimental workflows.

Core Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological characteristics of this compound.

Table 1: Inhibitory Potency (IC50) of this compound at GABA Transporters

| Transporter Target | Species | IC50 (µM) | Reference(s) |

| GAT-1 | Human | 0.04 | [1][2] |

| Rat | 0.38 | [1] | |

| GAT-2 | Rat | 171 | [1][2] |

| GAT-3 | Human | 1700 | [1][2] |

| Rat | 349 | [1] | |

| BGT-1 (hBGT-3) | Human | 622 | [1][2] |

Table 2: Inhibitory Potency (IC50) of this compound on GABA Uptake

| Preparation | IC50 (nM) | Reference(s) |

| Rat Brain Synaptosomes | 47 | [1][4][5] |

| Neuronal Cultures | 1238 | [4][5] |

| Glial Cultures | 636 | [4][5] |

Table 3: In Vivo Anticonvulsant Efficacy (ED50) of this compound

| Seizure Model | Species | ED50 (mg/kg, i.p.) | Reference(s) |

| DMCM-induced (clonic) | Mice | 1.2 | [1][4] |

| Pentylenetetrazole (PTZ)-induced (tonic) | Mice | 0.72 | [4] |

| Rat | 1.7 | [2][4] | |

| Audiogenic (clonic and tonic) | Mice | 0.23 | [2][4] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively inhibiting the GAT-1 transporter located on presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors.

Caption: GABAergic synapse and the inhibitory action of this compound on GAT-1.

Key Experimental Protocols

Radioligand Binding Assay for GAT-1

This protocol details the determination of the binding affinity of this compound for the GAT-1 transporter using a competitive radioligand binding assay with [3H]tiagabine.

Materials:

-

Brain tissue homogenates (e.g., rat cortex) or cell membranes expressing GAT-1

-

[3H]tiagabine (radioligand)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled GAT-1 ligand (e.g., tiagabine) for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

50 µL of [3H]tiagabine at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine this compound affinity for GAT-1.

Synaptosomal GABA Uptake Assay

This protocol measures the inhibitory effect of this compound on the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, saturated with 95% O2/5% CO2)

-

[3H]GABA

-

This compound

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes to pellet the crude synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.

-

Pre-incubation: Pre-incubate the synaptosomal suspension at 37°C for 10 minutes.

-

Inhibition: Add varying concentrations of this compound to the synaptosomes and incubate for a further 10-15 minutes.

-

Uptake Initiation: Initiate GABA uptake by adding a low concentration of [3H]GABA.

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter. Determine the IC50 value for this compound's inhibition of GABA uptake.

Caption: Workflow for a synaptosomal GABA uptake assay with this compound.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region following the administration of this compound.

Materials:

-

Anesthetized or freely moving rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

This compound

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples into a fraction collector.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

GABA Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical technique such as HPLC with fluorescence or mass spectrometry detection.

-

Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and plot against time.

Caption: Workflow for in vivo microdialysis to measure this compound-induced changes in extracellular GABA.

Conclusion

This compound is a highly potent and selective GAT-1 inhibitor that serves as an indispensable tool in neuroscience research. Its ability to elevate extracellular GABA levels in a controlled manner allows for the detailed investigation of the role of GABAergic neurotransmission in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Further research into the therapeutic potential of this compound and other GAT-1 inhibitors is warranted to explore their utility in treating a range of neurological and psychiatric disorders.

References

- 1. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

NO-711 as a selective GABA reuptake inhibitor

An In-Depth Technical Guide to NO-711: A Selective GABA Reuptake Inhibitor

Executive Summary

This compound, also known as NNC-711, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this compound effectively increases the extracellular concentration of GABA and enhances GABAergic neurotransmission.[1][3][4] Its high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1) makes it an invaluable pharmacological tool for investigating the specific roles of GAT-1 in physiological and pathological processes.[1][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, effects on neurotransmission, and detailed experimental protocols for its application in research settings.

Physicochemical Properties

This compound is a lipophilic derivative of guvacine, a property that allows it to cross the blood-brain barrier.[1][6][7] It is most commonly available as a hydrochloride salt.[8][9]

| Property | Data | Reference(s) |

| Chemical Name | 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [10] |

| Alternate Names | NNC-711, this compound hydrochloride | [9][10] |

| Molecular Formula | C₂₁H₂₂N₂O₃ · HCl | [8] |

| Molecular Weight | 386.87 g/mol | [8] |

| CAS Number | 145645-62-1 | [6] |

| Appearance | Powder | [8] |

| Solubility | Soluble in water (10 mg/mL at 60 °C) and DMSO (up to 100 mM) | |

| Purity | ≥98% (HPLC) | [8] |

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the GAT-1 transporter.[11] GAT-1 is a sodium- and chloride-dependent transporter responsible for removing GABA from the synaptic cleft and extracellular space, thereby terminating its inhibitory signal.[1][12][13] By blocking GAT-1, this compound prevents this reuptake, leading to an accumulation of GABA in the extracellular space.[3] This elevated ambient GABA concentration enhances and prolongs the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B), resulting in increased inhibitory tone.[4][12]

References

- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. NNC 711 | CAS:145645-62-1 | Selective inhibitor of GAT-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. abmole.com [abmole.com]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound = 98 HPLC 145645-62-1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. NNC-711 - Wikipedia [en.wikipedia.org]

- 11. embopress.org [embopress.org]

- 12. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

NNC-711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has been a significant pharmacological tool in neuroscience research for its anticonvulsant, cognition-enhancing, and neuroprotective properties. This document provides a comprehensive overview of the discovery, a putative chemical synthesis pathway, and the detailed mechanism of action of NNC-711. It includes a compilation of key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and a plausible synthetic route to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Pharmacological Profile

NNC-711, chemically identified as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, was first reported as a novel, potent, and selective gamma-aminobutyric acid (GABA) uptake inhibitor in 1992.[1] Developed by Novo Nordisk, its discovery marked a significant advancement in the study of the GABAergic system.

Initial Pharmacological Characterization

Initial in vitro studies demonstrated NNC-711's high affinity and selectivity for the GABA transporter GAT-1. It effectively inhibits GABA uptake in various preparations, as detailed in the table below.

| Preparation | IC50 (nM) |

| Rat Brain Synaptosomes | 47[1] |

| Neuronal Cultures | 1238[1] |

| Glial Cultures | 636[1] |

| Human GAT-1 (hGAT-1) | 0.04[2] |

| Rat GAT-1 (rGAT-1) | 0.38[2] |

| Rat GAT-2 (rGAT-2) | 171[2] |

| Human GAT-3 (hGAT-3) | 1700[2] |

| Rat GAT-3 (rGAT-3) | 349[2] |

| Human Betaine/GABA Transporter 1 (hBGT-1) | 622[2] |

Table 1: In Vitro Inhibitory Potency of NNC-711 on GABA Uptake.

In vivo studies in rodent models established the anticonvulsant efficacy of NNC-711 against seizures induced by various chemoconvulsants and audiogenic stimuli.

| Seizure Model | Animal | ED50 (mg/kg, i.p.) |

| DMCM (clonic) | Mouse | 1.2[1] |

| Pentylenetetrazole (tonic) | Mouse | 0.72[1] |

| Pentylenetetrazole (tonic) | Rat | 1.7[1] |

| Audiogenic (clonic and tonic) | Mouse | 0.23[1] |

Table 2: In Vivo Anticonvulsant Activity of NNC-711.

Furthermore, NNC-711 has demonstrated potential as a cognition-enhancing and neuroprotective agent in preclinical models.[2]

Chemical Synthesis Pathway

Mechanism of Action: GAT-1 Inhibition and Downstream Effects

The primary mechanism of action of NNC-711 is the selective inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.

By blocking GAT-1, NNC-711 leads to an accumulation of GABA in the synaptic cleft.[3] This increased availability of GABA enhances and prolongs the activation of postsynaptic GABA-A and GABA-B receptors. The enhanced GABAergic signaling results in increased inhibitory neurotransmission, which counteracts excessive neuronal excitation.[3][4] This ultimately leads to a reduction in neuronal firing rates and the suppression of seizure activity.[4]

Experimental Protocols

In Vitro GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is adapted from established methods for measuring GABA uptake in synaptosomal preparations.

1. Preparation of Synaptosomes:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2) in a physiological buffer.

2. GABA Uptake Assay:

-

Pre-incubate synaptosomal aliquots (approximately 100-200 µg of protein) at 37°C for 10 minutes in a buffer containing (in mM): 122 NaCl, 3.1 KCl, 1.2 MgSO4, 1.3 CaCl2, 0.4 KH2PO4, 20 NaHCO3, and 10 D-glucose, gassed with 95% O2/5% CO2 to maintain pH 7.4.

-

Add varying concentrations of NNC-711 or vehicle control and incubate for a further 10-15 minutes.

-

Initiate GABA uptake by adding a mixture of [3H]GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~5 µM).

-

After a 5-minute incubation at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove extracellular [3H]GABA.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

3. Data Analysis:

-

Determine the IC50 value of NNC-711 by plotting the percentage inhibition of [3H]GABA uptake against the log concentration of NNC-711 and fitting the data to a sigmoidal dose-response curve.

Conclusion

NNC-711 remains a cornerstone tool for investigating the intricacies of the GABAergic system. Its high potency and selectivity for GAT-1 have enabled significant progress in understanding the role of GABA reuptake in neuronal excitability and its implications for neurological disorders such as epilepsy. While a definitive, publicly available synthesis protocol is lacking, the plausible pathway presented here, based on established chemical principles, offers a viable route for its preparation. The detailed mechanism of action and experimental protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further research and development in this critical area of neuroscience.

References

- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of NO-711 in the Hippocampus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets and mechanisms of action of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, within the hippocampus. The information presented is intended to support research and development efforts related to GABAergic modulation of hippocampal circuitry.

Executive Summary

This compound is a potent and selective inhibitor of the GABA transporter GAT-1. Its primary mechanism of action in the hippocampus is the blockade of GABA reuptake from the synaptic cleft and extracellular space. This leads to a significant increase in ambient GABA concentrations, which in turn enhances tonic GABAergic inhibition through the activation of extrasynaptic δ-subunit-containing GABAA receptors. This heightened inhibition modulates neuronal excitability, affecting network-level phenomena such as sharp wave-ripple complexes. The selective action of this compound on GAT-1 makes it a valuable pharmacological tool for investigating the role of tonic inhibition in hippocampal function and a potential lead compound for therapeutic development.

Primary Cellular Target: GABA Transporter 1 (GAT-1)

The principal cellular target of this compound in the hippocampus is the GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is predominantly expressed on the presynaptic terminals of GABAergic interneurons and, to a lesser extent, on astrocytes. Its primary function is the sodium- and chloride-dependent reuptake of GABA from the extracellular space, thereby regulating the duration and spatial extent of GABAergic signaling.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits high potency for GAT-1 and significant selectivity over other GABA transporter subtypes, as summarized in the table below.

| Parameter | Species/System | GAT-1 | GAT-2 | GAT-3 | Reference |

| IC50 | Rat Brain Synaptosomes | 47 nM | - | - | [1] |

| IC50 | Cultured Rat Neurons | 1238 nM | - | - | [1] |

| IC50 | Cultured Rat Glia | 636 nM | - | - | [1] |

| IC50 | Recombinant Human | 0.04 µM | 171 µM | 1700 µM | [2] |

| IC50 | Neocortical Cultures (effect on firing rate) | 42 nM | - | - | [3][4] |

Downstream Cellular Effects of GAT-1 Inhibition by this compound

The inhibition of GAT-1 by this compound initiates a cascade of events that ultimately alter the electrophysiological properties of hippocampal neurons and circuits.

Elevation of Extracellular GABA

The most immediate consequence of GAT-1 blockade is an increase in the concentration of ambient GABA in the extracellular space. In vivo microdialysis studies in the rat hippocampus have demonstrated a dose-dependent increase in extracellular GABA levels following the administration of this compound.

| This compound Concentration | % Increase in Extracellular GABA (relative to baseline) | Experimental Model | Reference |

| 1 µM | ~150% | In vivo microdialysis (rat hippocampus) | [5] |

| 10 µM | ~250% | In vivo microdialysis (rat hippocampus) | [5] |

| 100 µM | ~400% | In vivo microdialysis (rat hippocampus) | [5] |

Enhancement of Tonic GABAergic Inhibition

The elevated ambient GABA resulting from GAT-1 inhibition preferentially activates high-affinity, extrasynaptic GABAA receptors, which are often characterized by the presence of δ subunits. This leads to a sustained, or "tonic," inhibitory current in hippocampal neurons.

| Cell Type | This compound Concentration | Change in Tonic Current | Experimental Model | Reference |

| Dentate Gyrus Granule Cells | 5 µM | Inward shift of ~20-27 pA | Rat hippocampal slices | [6] |

| CA1 Pyramidal Neurons | 10 µM | Significant increase | Rat hippocampal slices | [7] |

Modulation of Phasic and Synaptic GABAergic Transmission

While the primary effect of this compound is on tonic inhibition, it can also modulate phasic, or synaptic, GABAergic transmission. By prolonging the presence of GABA in the synaptic cleft, this compound can lead to a slower decay of inhibitory postsynaptic currents (IPSCs). There is also evidence that the elevated extracellular GABA can activate presynaptic GABAB autoreceptors, which can lead to a decrease in subsequent GABA release. Some studies have reported a reduction in IPSC amplitude with this compound application, suggesting a complex interplay of pre- and postsynaptic effects.[8]

Impact on Neuronal Excitability and Network Activity

The enhancement of tonic inhibition by this compound leads to a general reduction in the excitability of hippocampal neurons. This is manifested as a decrease in neuronal firing rates and a reduced probability of action potential generation in response to excitatory inputs.

At the network level, this compound has been shown to modulate hippocampal oscillations. Specifically, it reduces the occurrence of sharp wave-ripple (SPW-R) complexes, which are high-frequency oscillations involved in memory consolidation.[9] This effect is thought to be mediated by the overall dampening of network excitability in the CA3 region, where SPW-Rs are generated.[9]

Signaling Pathways

The signaling pathways affected by this compound in the hippocampus are centered around the modulation of GABAergic neurotransmission.

Caption: Signaling pathway of this compound in the hippocampus.

Experimental Protocols

The following are representative protocols for investigating the effects of this compound in the hippocampus using whole-cell patch-clamp electrophysiology and in vivo microdialysis.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to measure tonic GABAergic currents in hippocampal neurons.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP, and 5 QX-314, pH adjusted to 7.2 with CsOH.

Procedure:

-

Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Visually identify a neuron (e.g., a dentate gyrus granule cell or CA1 pyramidal neuron) using DIC optics.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at -70 mV.

-

Record a stable baseline holding current for 5-10 minutes.

-

Bath apply this compound (e.g., 5-10 µM) and record the change in the holding current. An inward shift in the holding current indicates an enhanced tonic GABAergic current.

-

To confirm the GABAergic nature of the current, a GABAA receptor antagonist (e.g., bicuculline) can be co-applied.

-

Wash out the drug and monitor the return of the holding current to baseline.

In Vivo Microdialysis

This protocol is for measuring extracellular GABA concentrations in the hippocampus of a freely moving animal.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis experiments.

Solutions and Materials:

-

Perfusion Solution (aCSF): Same as for electrophysiology.

-

Microdialysis Probe: Commercially available probe with a suitable membrane length (e.g., 2 mm) and molecular weight cutoff.

-

Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection for GABA quantification.

Procedure:

-

Under anesthesia, stereotaxically implant a guide cannula targeting the hippocampus (e.g., the dentate gyrus or CA1 region).

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of extracellular GABA.

-

Administer this compound. This is often done via reverse dialysis by including the desired concentration of this compound (e.g., 1-100 µM) in the perfusion solution.

-

Continue to collect dialysate samples during and after this compound administration.

-

Quantify the GABA concentration in the dialysate samples using HPLC.

Conclusion

This compound is a highly selective and potent inhibitor of GAT-1 in the hippocampus. Its primary cellular effect is the elevation of extracellular GABA, leading to an enhancement of tonic inhibition mediated by extrasynaptic GABAA receptors. This, in turn, reduces neuronal excitability and modulates network oscillations. The well-defined mechanism of action of this compound makes it an indispensable tool for elucidating the role of tonic inhibition in hippocampal physiology and pathophysiology, and a valuable reference compound for the development of novel therapeutics targeting the GABAergic system.

References

- 1. In vivo measurements of limbic glutamate and GABA concentrations in epileptic patients during affective and cognitive tasks: A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic Changes in the Hippocampus after Repeated Explosive-Driven Blasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of NO-711 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of NO-711, a selective inhibitor of the GABA transporter 1 (GAT1). The document details the binding affinity of this compound to GAT1, outlines experimental protocols for its characterization, and visualizes key processes through detailed diagrams.

Core Concept: this compound and GAT1 Interaction

This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] GAT1 plays a crucial role in regulating GABAergic neurotransmission by removing γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][3] By blocking GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[4][5] This mechanism of action underlies its use as a research tool to study the GABAergic system and its potential as a therapeutic agent for conditions such as epilepsy.[5]

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for GAT1 has been determined in various in vitro systems, yielding key quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are critical for understanding the potency and selectivity of the compound.

| Parameter | Value (nM) | Species/System | Assay Type | Radioligand/Substrate | Reference |

| Ki | 95 | Xenopus laevis oocytes expressing GAT1 | Electrophysiology (Dixon plot) | GABA | [6] |

| Kd | 27 | Mouse GAT1 in HEK293 cell membranes | Radioligand Binding Assay | [3H]this compound | |

| IC50 | 5.10 | Mouse GAT1 in HEK293 cells | [3H]this compound Binding Assay | [3H]this compound | |

| IC50 | 5.40 | Mouse GAT1 in HEK293 cells | [3H]GABA Uptake Assay | [3H]GABA | |

| IC50 | 40 | Rat brain homogenate | [3H]GABA Uptake Assay | [3H]GABA |

Experimental Protocols

The following sections provide a generalized yet detailed methodology for conducting radioligand binding and uptake assays to characterize the binding affinity of this compound to GAT1.

Membrane Preparation from Cells or Tissues

A crucial first step in in vitro binding assays is the preparation of membranes containing the target receptor, GAT1.

Materials:

-

Cells expressing GAT1 (e.g., HEK293-GAT1) or brain tissue (e.g., rat cerebral cortex)[7]

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4[8]

-

Protease inhibitor cocktail

-

Sucrose solution (10%) for cryoprotection[8]

-

Homogenizer

-

High-speed centrifuge

Procedure:

-

Homogenization: Tissues or cell pellets are homogenized in ice-cold lysis buffer containing a protease inhibitor cocktail.[8]

-

Initial Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 3-5 minutes) to remove large debris and nuclei.[8]

-

Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[8]

-

Washing: The resulting pellet is resuspended in fresh lysis buffer and centrifuged again to wash the membranes.[8]

-

Storage: The final membrane pellet is resuspended in a buffer containing 10% sucrose, aliquoted, and stored at -80°C until use.[8]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to GAT1.

Materials:

-

Prepared cell or tissue membranes

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[8]

-

Radioligand (e.g., [3H]this compound or another suitable GAT1 ligand)

-

Unlabeled this compound (as the competing compound)

-

96-well plates

-

Filter mats (e.g., GF/C filters presoaked in polyethyleneimine)[8]

-

Vacuum filtration manifold

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]

-

Incubation Mixture: To each well, add the membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of the radioligand.[8]

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]

-

Termination of Binding: The reaction is terminated by rapid filtration through a filter mat using a vacuum harvester. This separates the bound radioligand from the unbound.[8][9]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[9]

-

Data Analysis: The data are analyzed to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[9][10][11]

[3H]GABA Uptake Assay

This functional assay measures the inhibition of GABA transport into cells or synaptosomes by this compound.

Materials:

-

Cells expressing GAT1 or synaptosomes

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[3H]GABA

-

Unlabeled this compound

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of this compound for a defined period (e.g., 25 minutes).

-

Initiation of Uptake: The uptake reaction is initiated by the addition of [3H]GABA.

-

Incubation: The mixture is incubated for a short period to allow for GABA uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Measurement of Internalized Radioactivity: The amount of [3H]GABA transported into the cells or synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the [3H]GABA uptake (IC50) is determined.

Visualizations

GAT1 Transporter Mechanism

The following diagram illustrates the translocation cycle of the GABA transporter 1 (GAT1). GAT1 utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to transport GABA across the cell membrane.[1][3]

Caption: The transport cycle of GAT1 and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand competition binding assay to determine the binding affinity of this compound.

Caption: Workflow for determining this compound binding affinity via a radioligand assay.

References

- 1. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 2. GABA transporter - Wikipedia [en.wikipedia.org]

- 3. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NO-711 on Extrasynaptic GABA Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NO-711 on extrasynaptic gamma-aminobutyric acid (GABA) concentrations. This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space. By blocking GAT-1, this compound effectively increases the ambient levels of GABA, leading to significant physiological and potential therapeutic effects. This document details the mechanism of action, presents quantitative data from key studies, outlines common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: GAT-1 Inhibition by this compound

GAT-1 is a sodium- and chloride-dependent transporter primarily located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells, particularly astrocytes. Its primary function is to clear GABA from the extracellular space, thereby terminating its synaptic action and maintaining low ambient GABA levels.

This compound (1,2,5,6-tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride) is a selective inhibitor of GAT-1. By binding to GAT-1, this compound prevents the reuptake of GABA, leading to an accumulation of the neurotransmitter in the extrasynaptic space. This elevation of ambient GABA enhances the tonic inhibition mediated by high-affinity extrasynaptic GABA-A receptors.

Quantitative Effects of this compound on Extrasynaptic GABA

The administration of this compound has been shown to produce a significant and measurable increase in extrasynaptic GABA concentrations in various brain regions. The following table summarizes quantitative data from key studies.

| Brain Region | Animal Model | Method | This compound Dose / Concentration | % Increase in GABA (Mean ± SEM) | Reference |

| Ventral Tegmental Area | Rat | In Vivo Microdialysis | 10 mg/kg, i.p. | 350 ± 60% | (Gunduz-Cinar et al., 2013) |

| Hippocampus | Rat | In Vivo Microdialysis | 10 mg/kg, i.p. | ~250% | (Kohl et al., 2012) |

| Thalamus (VPM) | Rat | In Vitro Slice Electrophysiology | 10 µM | Tonic current increased by ~3-fold | (Belelli et al., 2005) |

| Cerebellar Granule Cells | Rat | In Vitro Patch Clamp | 5 µM | Tonic current increased by ~2-fold | (Rossi et al., 2003) |

Experimental Protocols

In Vivo Microdialysis with HPLC-ECD

This protocol is widely used to measure extracellular neurotransmitter levels in the brains of living animals.

Objective: To quantify the change in extrasynaptic GABA concentration following systemic administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthetics

Procedure:

-

Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., ventral tegmental area).

-

Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours).

-

Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.

-

Drug Administration: this compound is administered (e.g., intraperitoneally, 10 mg/kg).

-

Post-Injection Collection: Dialysate collection continues for a set period (e.g., 2-3 hours) to monitor the drug's effect.

-

Sample Analysis: GABA concentrations in the dialysate samples are quantified using HPLC-ECD.

In Vitro Slice Electrophysiology

This technique is used to measure the physiological consequences of increased extrasynaptic GABA, such as changes in tonic inhibitory currents.

Objective: To measure the effect of this compound on tonic GABA-A receptor-mediated currents in a specific neuronal population.

Materials:

-

Vibrating microtome

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

This compound and other pharmacological agents (e.g., GABA-A receptor antagonists)

Procedure:

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired thickness (e.g., 300 µm) containing the region of interest are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from target neurons.

-

Baseline Measurement: A stable baseline of the holding current is established.

-

This compound Application: this compound (e.g., 10 µM) is bath-applied to the slice. The change in the holding current reflects the activation of tonic GABA-A receptor conductances.

-

Pharmacological Confirmation: The specificity of the effect is confirmed by applying a GABA-A receptor antagonist (e.g., bicuculline), which should reverse the this compound-induced change in holding current.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound action on extrasynaptic GABA.

In Vivo Microdialysis Experimental Workflow

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GAT-1 and extrasynaptic GABA in neural circuits. Its ability to reliably and significantly increase ambient GABA levels allows for the investigation of tonic inhibition and its downstream consequences. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in targeting the GABAergic system. The continued study of GAT-1 inhibitors like this compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by GABAergic dysfunction.

Investigating the Role of GAT-1 with NO-711: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1) and its selective inhibitor, NO-711. This document details the molecular interactions, functional consequences, and experimental methodologies used to investigate this crucial component of the GABAergic system.

Introduction to GAT-1 and the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. The GABA transporter 1 (GAT-1), encoded by the SLC6A1 gene, plays a pivotal role in this process.[1] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This action terminates GABAergic signaling and allows for the recycling of the neurotransmitter.

Dysregulation of GAT-1 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Consequently, GAT-1 has emerged as a significant therapeutic target for the development of novel drugs.

This compound: A Selective GAT-1 Inhibitor

This compound, also known as NNC-711, is a potent and selective inhibitor of GAT-1.[3] Its high affinity and selectivity for GAT-1 over other GABA transporter subtypes make it an invaluable tool for elucidating the specific roles of GAT-1 in physiological and pathological processes. By blocking GABA reuptake, this compound effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic inhibition.[4]

Quantitative Data: The Inhibitory Profile of this compound

The inhibitory potency of this compound on GAT-1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe the efficacy of this compound.

| Parameter | Species/System | Value | Reference(s) |

| IC50 | Human GAT-1 | 0.04 µM (40 nM) | [3][5][6] |

| Rat GAT-1 | 0.38 µM (380 nM) | [3][5] | |

| Rat Brain Synaptosomes | 47 nM | [5][7] | |

| Neuronal Cultures | 1238 nM | [5][7] | |

| Glial Cultures | 636 nM | [5][7] | |

| Ki | Rat GAT-1 (Dixon Plot) | 95 nM | [8] |

| Wild-Type GAT-1 | 1.07 µM | [9] |

This compound acts as a competitive inhibitor of GAT-1, meaning it binds to the same site as the substrate, GABA.[8] This mode of inhibition primarily affects the Michaelis constant (Km) of GABA transport, increasing it, while the maximum transport velocity (Vmax) remains largely unchanged. However, the modulation of GAT-1's subcellular distribution, for instance by protein kinase C, can lead to changes in Vmax without altering Km.[5]

Signaling Pathways Modulated by GAT-1 and this compound

The function of GAT-1 is intricately regulated by intracellular signaling cascades, and its inhibition by this compound has significant downstream consequences on neuronal signaling.

Regulation of GAT-1 Activity

GAT-1 activity and its localization at the plasma membrane are dynamically regulated by protein kinases.

-

Protein Kinase C (PKC): Activation of PKC leads to a decrease in GAT-1 surface expression, thereby reducing GABA uptake capacity.[10] This modulation is thought to occur through the interaction of GAT-1 with syntaxin 1A.[1]

-

Tyrosine Kinases: Conversely, tyrosine kinase activation promotes the cell-surface expression of GAT-1 by reducing its internalization rate.[5] There appears to be a reciprocal relationship between serine/threonine phosphorylation (mediated by PKC) and tyrosine phosphorylation in the regulation of GAT-1 trafficking.[10]

Downstream Effects of GAT-1 Inhibition by this compound

By increasing extracellular GABA levels, this compound potentiates the activation of both ionotropic GABAA receptors and metabotropic GABAB receptors, leading to a cascade of downstream signaling events.

-

GABAA Receptor Signaling: GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition. Prolonged activation of these receptors can lead to downstream signaling involving Ca2+ influx and modulation by PKC.[8]

-

GABAB Receptor Signaling: GABAB receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[5][11] Their activation by elevated GABA levels due to this compound can lead to:

-

Activation of G protein-activated inwardly-rectifying K+ (GIRK) channels, causing hyperpolarization.[5]

-

Inhibition of voltage-gated Ca2+ channels, which can reduce neurotransmitter release from presynaptic terminals.[5][9]

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5][9]

-

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between this compound and GAT-1. Below are detailed methodologies for key assays.

[³H]GABA Uptake Assay

This assay directly measures the function of GAT-1 by quantifying the uptake of radiolabeled GABA into cells expressing the transporter.

Materials:

-

HEK293 cells stably or transiently expressing GAT-1

-

Culture medium (e.g., DMEM)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

This compound

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Cell Culture: Plate GAT-1 expressing HEK293 cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with assay buffer containing various concentrations of this compound or vehicle control.

-

Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final GABA concentration should be close to the Km value for GAT-1.

-

Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of GABA uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay with [³H]tiagabine

This assay measures the binding of a radiolabeled GAT-1 inhibitor, [³H]tiagabine, to the transporter, and can be used to determine the binding affinity of unlabeled compounds like this compound.[12]

Materials:

-

Cell membranes prepared from cells or tissues expressing GAT-1

-

[³H]tiagabine

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]tiagabine, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]tiagabine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch Clamp

This technique allows for the direct measurement of GAT-1 mediated currents and their inhibition by this compound in real-time.

Materials:

-

Cells expressing GAT-1 (e.g., Xenopus oocytes or cultured neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular solution (e.g., containing KCl or K-gluconate, MgCl₂, HEPES, EGTA, ATP, GTP)

-

GABA

-

This compound

Protocol:

-

Cell Preparation: Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

-

Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with intracellular solution.

-

Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.

-

GABA Application: Apply GABA to the cell via the perfusion system to elicit a GAT-1 mediated current.

-

This compound Application: Co-apply GABA with different concentrations of this compound and record the resulting inhibition of the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound to determine the concentration-dependent inhibition and calculate the IC50.

Experimental Workflow

A typical research workflow to characterize the role of GAT-1 using this compound would involve a multi-tiered approach, progressing from in vitro characterization to in vivo functional studies.

This workflow begins with fundamental in vitro assays to determine the binding affinity and functional inhibitory potency of this compound. These are followed by ex vivo studies in brain slices to understand the effects on synaptic physiology. Finally, in vivo experiments, such as microdialysis and behavioral models, are used to assess the physiological and potential therapeutic effects of GAT-1 inhibition in a whole organism.[13]

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of GAT-1 in the CNS. Its high selectivity and potency allow for the precise dissection of GAT-1's contribution to GABAergic neurotransmission and its involvement in various neuropathological conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate functions of GAT-1 and to explore the therapeutic potential of its modulation.

References

- 1. Protein Kinase C Regulates the Interaction between a GABA Transporter and Syntaxin 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. jneurosci.org [jneurosci.org]

- 4. youtube.com [youtube.com]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of a gamma-aminobutyric acid transporter by reciprocal tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on NO-711 and Neuronal Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on NO-711 (also known as NNC-711), a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances GABAergic transmission and neuronal inhibition. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound selectively inhibits the GAT-1 transporter, which is predominantly located on presynaptic terminals of GABAergic neurons and on surrounding glial cells.[1] This inhibition leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, thereby prolonging the activation of postsynaptic GABA-A and GABA-B receptors and enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.[2][3] This enhanced inhibitory tone has been shown to have potent anticonvulsant effects and influences physiological processes such as sleep.[1][4]

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound activity from various foundational studies.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 47 nM | Synaptosomal GABA uptake | [1] |

| IC₅₀ | 1238 nM | Neuronal GABA uptake | [1] |

| IC₅₀ | 636 nM | Glial GABA uptake | [1] |

| IC₅₀ | 0.04 µM | Human GAT-1 (hGAT-1) | [5] |

| IC₅₀ | 171 µM | Rat GAT-2 (rGAT-2) | [5] |

| IC₅₀ | 1700 µM | Human GAT-3 (hGAT-3) | [5] |

| IC₅₀ | 622 µM | Human Betaine/GABA Transporter-1 (hBGT-1) | [5] |

| Kᵢ | 95 nM | GAT-1 (from Dixon plot) | [6] |

Table 1: Inhibitory Potency of this compound. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values highlight the potency and selectivity of this compound for GAT-1.

| Effect | Experimental Model | Key Findings | Reference |

| Enhancement of Tonic Current | Dentate gyrus granule cells (rats) | Increased tonic GABA current by 26 ± 4 pA (0.80 ± 0.13 pA/pF) with 20 µM this compound. | [5] |

| Enhancement of Tonic Current | Thalamocortical neurons (NEC rats) | 10 µM this compound significantly increased tonic current. | [7] |

| Effect on IPSC Amplitude | Cultured neurons | Reduced currents activated by 100 µM GABA to 79.8 ± 2.3% of control. | [6] |

| Effect on IPSC Decay | Neocortical pyramidal cells | Application of 20 µM this compound prolonged the decay of neurogliaform cell-evoked IPSCs. | [2] |

| Anticonvulsant Activity (ED₅₀) | PTZ-induced seizures (mouse) | 0.72 mg/kg i.p. (tonic seizures) | [1] |

| Anticonvulsant Activity (ED₅₀) | Audiogenic seizures (mouse) | 0.23 mg/kg i.p. (clonic and tonic seizures) | [1] |

Table 2: Electrophysiological and In Vivo Effects of this compound. This table summarizes the functional consequences of GAT-1 inhibition by this compound on neuronal activity and in animal models of epilepsy.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound action and to provide a blueprint for future research, the following diagrams illustrate the key signaling pathway and common experimental workflows.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Protocol 1: In Vitro GABA Uptake Assay

This protocol is for determining the IC₅₀ of this compound on GABA uptake in synaptosomes or cultured cells.

-

Preparation of Synaptosomes/Cells:

-

For synaptosomes, homogenize brain tissue (e.g., cortex) in ice-cold sucrose buffer and prepare a crude synaptosomal fraction (P2) through differential centrifugation.

-

For cell cultures (e.g., primary cortical neurons or HEK293 cells expressing GAT-1), grow cells to a suitable confluency in culture plates.

-

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 D-glucose, pH 7.4).

-

GABA Uptake Inhibition Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control in the assay buffer for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]-GABA (final concentration typically in the low micromolar range).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]-GABA.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GABA uptake inhibitor like tiagabine or at 4°C).

-

Plot the percentage of inhibition of specific [³H]-GABA uptake against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording GABAergic currents and assessing the effect of this compound on tonic and phasic inhibition in brain slices.

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) of a rodent.

-

Prepare slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an internal solution appropriate for recording inhibitory currents. For example, a CsCl-based internal solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

-

Recording of GABAergic Currents:

-

Tonic Inhibition: In voltage-clamp mode, hold the neuron at a potential of -70 mV. Record the baseline holding current. Apply a GABA-A receptor antagonist (e.g., bicuculline or gabazine) to block all GABA-A receptor-mediated currents. The change in the holding current reveals the magnitude of the tonic current.

-

Phasic Inhibition (IPSCs): Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs). For evoked IPSCs, place a stimulating electrode near the recorded neuron to activate GABAergic interneurons.

-

-